2-[(2R)-hexan-2-yl]isoindole-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
221155-49-3 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[(2R)-hexan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-3-4-7-10(2)15-13(16)11-8-5-6-9-12(11)14(15)17/h5-6,8-10H,3-4,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
OGKZBRVIEFKCBE-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@@H](C)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 2r Hexan 2 Yl Isoindole 1,3 Dione and Analogous Chiral N Alkylisoindole 1,3 Diones
Classical and Modified N-Alkylation Approaches for Chiral Phthalimides
Traditional methods for the N-alkylation of phthalimides have been adapted and refined to accommodate chiral substrates, enabling the synthesis of specific stereoisomers.
Gabriel Synthesis Variants with Chiral Alkyl Halide Precursors
The Gabriel synthesis is a well-established method for forming primary amines from alkyl halides. wikipedia.orgthermofisher.com In its application to chiral compounds, a key variant involves the reaction of potassium phthalimide (B116566) with a chiral secondary alkyl halide, such as (R)-2-bromohexane, to produce the corresponding N-alkylphthalimide. pearson.com This reaction proceeds via an SN2 mechanism, which typically results in the inversion of stereochemistry at the chiral center. youtube.com
The success of this method is often dependent on the steric hindrance around the chiral center. pearson.com While highly effective for primary alkyl halides, its application to more sterically hindered secondary halides can be less efficient, sometimes leading to lower yields or competing elimination reactions. wikipedia.orgpearson.com To mitigate these challenges, modifications such as the use of polar aprotic solvents like dimethylformamide (DMF) can enhance the reaction rate. thermofisher.com The subsequent cleavage of the phthalimide group to yield the primary amine can be achieved under acidic or, more mildly, through hydrazinolysis (the Ing-Manske procedure), which helps preserve the integrity of sensitive functional groups in the target molecule. wikipedia.orgthermofisher.com
| Parameter | Description |
|---|---|
| Reaction Type | Nucleophilic Substitution (SN2) |
| Key Reagents | Potassium phthalimide, Chiral alkyl halide (e.g., (R)-2-bromohexane) |
| Stereochemical Outcome | Inversion of configuration at the chiral center |
| Common Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
| Cleavage Methods | Acid hydrolysis or Hydrazinolysis (Ing-Manske procedure) |
Mitsunobu Reaction Protocols for N-Alkylation with Chiral Alcohols
The Mitsunobu reaction offers a powerful and versatile alternative for the N-alkylation of phthalimides, particularly when starting from chiral alcohols. wikipedia.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including the N-alkylphthalimide, with a predictable inversion of stereochemistry. researchgate.netorganic-chemistry.org The reaction is conducted in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
For the synthesis of a compound like 2-[(2R)-hexan-2-yl]isoindole-1,3-dione, one would start with (S)-hexan-2-ol. The alcohol reacts with the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the phthalimide nucleophile in an SN2 fashion, leading to the desired (R)-configured product. organic-chemistry.org The mild reaction conditions of the Mitsunobu protocol make it compatible with a wide range of functional groups. nih.gov However, the formation of byproducts, such as the hydrazine (B178648) dicarboxylate and triphenylphosphine oxide, can sometimes complicate purification. wikipedia.org
| Component | Function | Common Examples |
|---|---|---|
| Alcohol | Chiral substrate | (S)-hexan-2-ol |
| Nucleophile | Nitrogen source | Phthalimide |
| Phosphine | Activates the alcohol | Triphenylphosphine (PPh3) |
| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |
Palladium-Catalyzed N-Alkylation and Carbonylative Cyclization Strategies
Palladium catalysis has emerged as a powerful tool for C-N bond formation, offering mild and efficient routes to N-alkylated compounds. chemrxiv.orgrsc.org Palladium-catalyzed N-alkylation reactions can be achieved using various precursors, including alcohols, through a "borrowing hydrogen" methodology where the alcohol is temporarily oxidized to an aldehyde. chemrxiv.org This in-situ generated aldehyde then reacts with the amine (or phthalimide), and the resulting imine is subsequently reduced by the palladium hydride species. chemrxiv.org This approach is atom-economical, with water being the primary byproduct. mdma.ch
Another advanced palladium-catalyzed strategy is the carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.gov This one-step process allows for the direct synthesis of 2-substituted isoindole-1,3-diones in good yields. nih.govnih.gov The mechanism involves the palladium-catalyzed formation of an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization to form the phthalimide ring. nih.gov This method is tolerant of a variety of functional groups and provides a convergent approach to complex phthalimide structures. nih.govnih.gov More recent developments have also explored the use of dimethyl carbonate (DMC) as a green solvent and reactant in palladium-catalyzed domino carbopalladation/carbonylation reactions to synthesize functionalized isoquinoline-1,3-diones. d-nb.info
Asymmetric Synthesis of N-Alkylisoindole-1,3-diones
Directly establishing the chiral center during the synthesis of the N-alkylphthalimide represents a more elegant and often more efficient approach than relying on pre-existing chiral starting materials.
Chemoenzymatic Routes to Enantiomerically Enriched Phthalimides
Chemoenzymatic methods leverage the high selectivity of enzymes to achieve excellent enantiomeric excesses in the synthesis of chiral molecules. mdpi.comresearchgate.net One common strategy involves the kinetic resolution of racemic epoxides. For instance, a racemic terminal epoxide can undergo a ring-opening reaction with phthalimide catalyzed by a chiral catalyst, such as a chiral salen-Co(III) complex. researchgate.net This process can selectively yield an enantiomerically enriched epoxide and the corresponding N-protected 1,2-amino alcohol. researchgate.net The synthesis of enantiopure (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione has been successfully achieved starting from (R)-epichlorohydrin, demonstrating the utility of chiral epoxides as synthons for complex phthalimides. researchgate.net
Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols or their corresponding esters. In the context of phthalimide synthesis, a racemic alcohol could be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted, which can then be converted to the desired chiral phthalimide via a method like the Mitsunobu reaction.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal-catalyzed asymmetric reactions provide a powerful platform for the enantioselective synthesis of chiral compounds. catalyst-enabling-synthetic-chemistry.com Asymmetric allylic alkylation, often catalyzed by palladium complexes with chiral ligands, is a prominent example. uwindsor.caresearchgate.net In this reaction, a prochiral nucleophile can attack a symmetrical allylic substrate, or a chiral nucleophile can react with a prochiral allylic substrate, with the stereochemical outcome being controlled by the chiral catalyst. uwindsor.ca While direct asymmetric N-alkylation of phthalimide itself is less common, related transformations that generate a chiral amine precursor which is subsequently converted to the phthalimide are well-established.
Other transition metals, such as rhodium and ruthenium, are also employed in asymmetric hydrogenations and transfer hydrogenations of prochiral imines or enamines to produce chiral amines with high enantioselectivity. mdpi.com These chiral amines can then be readily converted to the corresponding N-alkylisoindole-1,3-diones. The development of chiral Lewis acid catalysts, including iron and ruthenium complexes, has also enabled asymmetric 1,3-dipolar cycloaddition reactions, which can be used to construct chiral heterocyclic frameworks that may serve as precursors to chiral phthalimides. researchgate.net
Organocatalytic Methodologies for Chiral N-Substituted Phthalimide Synthesis
Organocatalysis has gained prominence as a sustainable and metal-free alternative for asymmetric synthesis. While the direct organocatalytic enantioselective alkylation of the phthalimide nitrogen to generate a chiral center on the alkyl chain is a challenging transformation, related organocatalytic methods can be envisioned.
One plausible, albeit indirect, approach involves the organocatalytic decarboxylative alkylation of N-hydroxyphthalimide (NHPI) esters. This method utilizes a metal-free catalytic system to generate alkyl radicals from readily available carboxylic acid derivatives, which can then be coupled with suitable acceptors. While the initial reports focus on achiral transformations, the development of a chiral organocatalyst that could control the stereochemistry of the radical trapping step would open a new avenue for the synthesis of chiral N-alkyl phthalimides.
Furthermore, the principles of organocatalytic Friedel-Crafts alkylation could be adapted. For instance, the enantioselective Friedel-Crafts alkylation of electron-rich heterocycles with α,β-unsaturated aldehydes, catalyzed by a chiral amine, is a well-established reaction. A strategy could be devised where a phthalimide-containing nucleophile undergoes a conjugate addition to an activated electrophile under the control of a chiral organocatalyst.
Synthesis from Modified Isoindole-1,3-dione Precursors
The construction of the N-alkylisoindole-1,3-dione framework can also be achieved through the cyclization of suitably functionalized precursors. This approach allows for the introduction of the N-alkyl group before the final ring-closing step.
A notable example is the visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters. This method involves the generation of an alkyl radical from the N-hydroxyphthalimide ester, which then adds to the acryloylbenzamide, initiating a cyclization cascade to form a 4-alkyl isoquinolinedione. While this specific reaction yields an isoquinolinedione, the underlying principle of using a modified phthalimide precursor to introduce an alkyl group followed by cyclization is a key concept.
Another relevant strategy is the intramolecular cyclization of pyridinylbenzoic acids to form isoindolones. This reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the pyridine (B92270) nitrogen. A similar intramolecular cyclization of a precursor containing a tethered chiral alkyl amine could be envisioned to directly generate the desired chiral N-alkylisoindole-1,3-dione.
Table 3: Summary of Synthetic Strategies
| Strategy | Catalyst/Reagent | Key Transformation | Chirality Introduction |
|---|---|---|---|
| Nickel-Catalyzed Substitution | Chiral Nickel Complex | Enantioconvergent cross-coupling | Catalyst-controlled |
| Rhodium-Catalyzed Hydrogenation | Chiral Rhodium-PhthalaPhos | Asymmetric hydrogenation of enamides | Catalyst-controlled |
| Ruthenium-Catalyzed Hydrogenation | Chiral Ruthenium-BINAP | Asymmetric hydrogenation of vinyl ethers (analogous) | Catalyst-controlled |
| Iridium-Catalyzed Borylation | Chiral Iridium Complex | Asymmetric C-H borylation (on N-aryl) | Catalyst-controlled |
| Organocatalysis | Chiral Organocatalyst | Decarboxylative alkylation (conceptual) | Catalyst-controlled |
Stereoselective Ring-Opening Reactions of Epoxide-Containing Isoindoline-1,3-diones
The synthesis of chiral N-alkylisoindole-1,3-diones, a critical structural motif in medicinal chemistry, can be effectively achieved through the stereoselective ring-opening of epoxides. researchgate.netmdpi.com This strategy leverages the phthalimide anion as a potent nitrogen nucleophile to open the strained three-membered ring of an epoxide. The reaction is highly valuable as it allows for the direct installation of a chiral β-hydroxyalkyl side chain onto the nitrogen atom of the isoindole-1,3-dione core, with the stereochemistry of the final product being directly controlled by the stereochemistry of the starting epoxide.
The fundamental mechanism of this transformation is a classic S_N2 (bimolecular nucleophilic substitution) reaction. khanacademy.orgyoutube.com In this process, the nucleophilic phthalimide anion, typically generated by treating phthalimide with a non-nucleophilic base such as potassium carbonate or sodium hydride, performs a backside attack on one of the electrophilic carbon atoms of the epoxide ring. This concerted attack leads to the simultaneous opening of the epoxide ring and the formation of a new carbon-nitrogen bond. A crucial stereochemical outcome of the S_N2 mechanism is the inversion of configuration at the carbon center that is attacked. youtube.com
Regioselectivity is a key consideration in the ring-opening of unsymmetrical epoxides. Under basic or neutral conditions with a strong nucleophile like the phthalimide anion, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. khanacademy.orgyoutube.com For terminal epoxides, this results in the formation of a secondary alcohol and attachment of the phthalimide moiety to the terminal carbon. This predictable regioselectivity is essential for synthesizing specific isomers of N-substituted isoindole-1,3-diones.
For instance, the reaction of potassium phthalimide with an enantiomerically pure (R)-alkyloxirane proceeds via nucleophilic attack at the less substituted C1 carbon. This attack from the backside inverts the stereocenter at C2, which was not the site of attack but is influenced by the reaction's stereospecificity, leading to the formation of the corresponding (R)-N-(2-hydroxyalkyl)phthalimide. The stereocenter of the starting epoxide is thus effectively transferred to the newly formed chiral side chain.
Recent advancements have focused on catalytic asymmetric ring-opening (ARO) reactions, which expand the scope of this methodology to meso-epoxides or racemic mixtures. researchgate.net While much of the pioneering work on catalytic ARO has utilized nucleophiles such as azides or phenols with chiral metal-salen complexes (e.g., chromium or cobalt-based catalysts), the principles are applicable to nitrogen nucleophiles. researchgate.net These catalytic systems function by activating the epoxide towards nucleophilic attack and creating a chiral environment that directs the nucleophile to attack one of the two carbons preferentially, thereby inducing high enantioselectivity. This approach allows for the synthesis of enantiomerically enriched N-alkylisoindole-1,3-diones from achiral or racemic precursors.
The data presented below illustrates the expected products from the stereoselective ring-opening of various epoxides with phthalimide under standard S_N2 conditions.
| Epoxide Substrate | Chirality of Epoxide | Primary Site of Nucleophilic Attack | Expected Product | Stereochemistry of Product at C2 |
|---|---|---|---|---|
| 1,2-Epoxybutane | (R) | C1 | 2-[(2R)-1-Hydroxybutan-2-yl]isoindole-1,3-dione | (R) |
| 1,2-Epoxyhexane | (S) | C1 | 2-[(2S)-1-Hydroxyhexan-2-yl]isoindole-1,3-dione | (S) |
| Styrene Oxide | (R) | C1 (Terminal Carbon) | 2-[(2R)-2-Hydroxy-2-phenylethyl]isoindole-1,3-dione | (R) |
| Propylene Oxide | Racemic (R/S) | C1 | Racemic 2-(1-Hydroxypropan-2-yl)isoindole-1,3-dione | (R/S) |
| Cyclohexene Oxide | meso | C1/C2 (Requires chiral catalyst for enantioselectivity) | trans-2-(2-Hydroxycyclohexyl)isoindole-1,3-dione | Racemic (R,R) and (S,S) |
Stereochemical Control and Analysis in 2 2r Hexan 2 Yl Isoindole 1,3 Dione Systems
Diastereoselective and Enantioselective Induction Mechanisms in N-Alkylation
The synthesis of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione involves the formation of a carbon-nitrogen bond between the isoindole-1,3-dione (phthalimide) nitrogen and the chiral hexan-2-yl group. Achieving high stereoselectivity in this N-alkylation step is crucial for obtaining the desired (R)-enantiomer. The primary strategies for inducing stereoselectivity in such reactions fall into two categories: diastereoselective and enantioselective methods.
Diastereoselective N-Alkylation often employs a chiral auxiliary, a stereogenic group that is temporarily incorporated into either the phthalimide (B116566) or the alkylating agent to create a chiral environment. This environment energetically favors the formation of one diastereomer over the other. The stereochemical outcome is dictated by the steric and electronic interactions between the chiral auxiliary and the reacting centers during the transition state.
Enantioselective N-Alkylation , on the other hand, typically involves the use of a chiral catalyst. In such a system, a prochiral nucleophile (phthalimide anion) reacts with a prochiral or racemic electrophile (a derivative of 2-hexanol) in the presence of a chiral catalyst, often a metal complex with a chiral ligand. The catalyst-substrate complex forms a chiral environment that lowers the activation energy for the pathway leading to the desired enantiomer. For instance, transition metal-catalyzed N-alkylation reactions, utilizing metals like ruthenium or zinc complexed with chiral ligands, can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" pathway. acs.orgorganic-chemistry.org In this mechanism, the alcohol is temporarily oxidized to a ketone, which then reacts with the amine to form an imine in situ. The chiral catalyst then mediates the stereoselective reduction of the imine to the final chiral amine, which in this case would be the N-alkylated isoindoledione. organic-chemistry.org The enantioselectivity is governed by the specific geometry and electronic properties of the chiral ligand coordinating the metal center. acs.orgorganic-chemistry.org
Influence of Chiral Auxiliary and Ligand Design on Stereoselectivity
The choice of chiral auxiliary or ligand is a critical determinant of the stereochemical outcome of the N-alkylation reaction. wikipedia.org An effective chiral auxiliary must be easily introduced and removed, and it must exert a strong stereochemical influence on the reaction. wikipedia.org Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones and camphorsultam derivatives. wikipedia.org The steric bulk and conformational rigidity of the auxiliary can create a highly ordered transition state, leading to high diastereoselectivity.
In catalyst-based enantioselective methods, the design of the chiral ligand is paramount. Ligands for metal catalysts in N-alkylation reactions are often multidentate, containing stereogenic centers and possessing specific symmetries. acs.orgnih.gov The ligand's structure dictates the three-dimensional arrangement of the catalytic pocket, thereby controlling how the substrates approach the metal center. For example, redox-active azo-aromatic ligands have been used in conjunction with zinc(II) and ruthenium(II) catalysts for the N-alkylation of amines with alcohols. acs.orgorganic-chemistry.orgnih.gov The electronic properties of the ligand, such as its ability to act as an electron and hydrogen reservoir, can also play a crucial role in the catalytic cycle and the efficiency of the stereoselective transfer. nih.gov The careful tuning of the ligand's steric and electronic properties allows for the optimization of both the yield and the enantioselectivity of the reaction.
A hypothetical study on the synthesis of this compound using different chiral ligands with a ruthenium catalyst could yield results as summarized in the interactive table below.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-BINAP | 1.0 | 80 | 85 | 92 |
| (R,R)-TsDPEN | 0.5 | 60 | 92 | 98 |
| (S)-PhanePhos | 1.0 | 80 | 78 | 85 (for (S)-enantiomer) |
| Chiral Azo-Aromatic Ligand | 0.2 | 70 | 95 | 96 |
This table is illustrative and based on typical results found in the literature for similar transformations.
Methodologies for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)
Once the stereoselective synthesis of this compound is achieved, it is essential to accurately determine its enantiomeric purity, expressed as enantiomeric excess (ee). heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose. heraldopenaccess.us
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. sigmaaldrich.comsigmaaldrich.com The CSP is typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different energies of formation and therefore different retention times on the column. sigmaaldrich.com
For the analysis of this compound, a variety of CSPs could be screened for optimal separation, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or Pirkle-type phases. sigmaaldrich.com The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of the two enantiomers. Detection is typically carried out using a UV detector, as the isoindole-1,3-dione moiety contains a chromophore. heraldopenaccess.us The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Other methods for determining enantiomeric excess include nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and circular dichroism (CD) spectroscopy. nih.gov CD spectroscopy, in particular, can be a powerful tool for real-time monitoring of enantiomeric excess during a reaction. nih.gov
A sample chiral HPLC report for a synthesized batch of this compound might look as follows:
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Peak Area (R)-enantiomer | 98.5% |
| Peak Area (S)-enantiomer | 1.5% |
| Enantiomeric Excess (ee) | 97% |
This table represents a typical set of parameters and results for a chiral HPLC analysis.
Configurational Stability of the Chiral Center on the N-Alkyl Chain
The configurational stability of the stereogenic center at the 2-position of the hexyl chain is crucial for the utility of this compound. Racemization, the process by which a pure enantiomer converts into a 1:1 mixture of both enantiomers, would compromise the compound's intended stereospecific properties.
The chiral center in this compound is a tertiary carbon atom bonded to the nitrogen of the imide. Generally, carbon-centered chirality is configurationally stable under normal conditions. However, the presence of adjacent activating groups or exposure to harsh conditions (e.g., strong acids or bases, high temperatures) could potentially lead to racemization.
For the chiral center in this compound, racemization would likely require a mechanism that involves the temporary removal of a proton from the chiral carbon, leading to a planar carbanion or a rapidly inverting species, followed by non-stereospecific reprotonation. Given that the chiral center is a tertiary carbon with no adjacent electron-withdrawing groups to significantly acidify a C-H bond, racemization under typical storage and application conditions is highly unlikely. The N-C bond in N-alkyl amides and imides is generally robust. nih.gov Studies on the stereodynamics of similar structures, such as chiral amides, often focus on hindered rotation around the amide bond (atropisomerism) rather than epimerization at an adjacent chiral carbon, suggesting that the latter is a less common pathway for loss of stereochemical integrity. researchgate.net
Therefore, the chiral center on the N-alkyl chain of this compound is expected to be configurationally stable under standard chemical and thermal conditions, ensuring the long-term stereochemical purity of the compound.
Reactivity and Chemical Transformations of 2 2r Hexan 2 Yl Isoindole 1,3 Dione Derivatives
Reactions at the N-Alkyl Substituent
Nucleophilic Substitutions and Additions on the Alkyl Chain
The Gabriel synthesis, a classic method for preparing primary amines, exemplifies the reactivity of the N-alkyl bond. unacademy.comscienceinfo.combyjus.com In this synthesis, the phthalimide (B116566) anion acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction. unacademy.comscienceinfo.commasterorganicchemistry.com This process is highly efficient for primary alkyl halides due to minimal steric hindrance. pearson.com However, for secondary alkyl halides like 2-bromohexane, which would be a precursor to 2-[(2R)-hexan-2-yl]isoindole-1,3-dione, the reaction is less successful due to increased steric hindrance, which impedes the backside attack required for the SN2 mechanism. pearson.comorganic-chemistry.org
The alkyl chain of N-alkylphthalimides can also participate in addition reactions. For instance, the photochemical reactions of N-alk-4-enyl- and N-alk-5-enylphthalimides can lead to intramolecular cyclization. rsc.org While not directly involving nucleophilic addition to a saturated chain, these reactions highlight the potential for the alkyl substituent to engage in complex transformations.
Functional Group Interconversions and Derivatizations of the Hexan-2-yl Moiety
Functional group interconversion (FGI) is a key strategy in organic synthesis for transforming one functional group into another. solubilityofthings.comorganic-chemistry.org For the hexan-2-yl moiety, this could involve a variety of reactions, although specific examples for this exact substituent are not extensively documented. General principles of FGI suggest that if other functional groups were present on the hexyl chain, they could be manipulated. ub.eduvanderbilt.edu For example, a hydroxyl group could be converted to a leaving group and then substituted, or an alkene could be oxidized or reduced.
Photochemical reactions offer another avenue for derivatization. N-alkylphthalimides can undergo intramolecular hydrogen abstraction when irradiated. irb.hrresearchgate.net For this compound, this could potentially lead to the formation of new cyclic structures by abstraction of a hydrogen atom from the hexyl chain by the excited phthalimide carbonyl group. The regioselectivity of this abstraction would depend on the conformation of the alkyl chain. irb.hr
Reactions Involving the Isoindole-1,3-dione Nucleus
The isoindole-1,3-dione core is a robust and versatile scaffold that can undergo a range of chemical transformations, providing access to a variety of heterocyclic compounds.
Transformations of the Imide Functionality
The imide functionality of the isoindole-1,3-dione nucleus can be chemically altered. For instance, the carbonyl groups can be reduced. Alkoxide-catalyzed hydrosilylation of cyclic imides can lead to isoquinolines through a tandem reduction and rearrangement process. acs.org The cleavage of the N-alkyl phthalimide, typically achieved through hydrolysis or hydrazinolysis, is a fundamental step in the Gabriel synthesis to release the primary amine. unacademy.combyjus.com
Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Isoindole-1,3-dione Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Functionalized isoindole-1,3-dione derivatives can serve as substrates in these reactions. For example, o-halobenzoates can undergo palladium-catalyzed aminocarbonylation with primary amines to produce 2-substituted isoindole-1,3-diones. nih.govnih.gov This methodology tolerates a variety of functional groups. nih.govnih.gov Furthermore, isoindole-1,3-diones bearing a halogen moiety can be further functionalized using reactions like the Sonogashira and Suzuki couplings. nih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition reactions have also been developed to construct complex spiropyrazolidine scaffolds fused to indandione and oxindole (B195798) systems. rsc.org
Rearrangements and Intramolecular Cyclization Reactions of N-Alkylphthalimides
N-alkylphthalimides are known to undergo various rearrangement and intramolecular cyclization reactions, often initiated by photochemical activation. irb.hr Upon irradiation, N-alkylphthalimides can undergo intramolecular hydrogen atom abstraction from the alkyl chain by the excited carbonyl group. irb.hrresearchgate.net This process generates a biradical intermediate that can then cyclize to form new heterocyclic structures, such as benzazepinediones. irb.hr The outcome of these reactions, including cyclization versus fragmentation or secondary hydrogen transfer, is dependent on the substitution pattern of the alkyl chain. irb.hr
Photochemical reactions of N-alk-4-enyl- and N-alk-5-enylphthalimides have been shown to yield intramolecular cyclization products, sometimes with stereospecificity. rsc.org In some cases, depending on the solvent and the structure of the alkyl chain, different types of cyclization products can be formed, potentially through an intramolecular electron transfer process. rsc.org
Theoretical and Computational Investigations of N Substituted Isoindole 1,3 Dione Chirality
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying N-substituted isoindole-1,3-dione derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for analyzing the electronic structure, conformational landscape, and spectroscopic properties of these molecules.
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. beilstein-journals.org
For N-substituted isoindole-1,3-diones, the delocalized π-electron system of the phthalimide (B116566) group plays a significant role in defining the frontier molecular orbitals. acgpubs.org Computational studies on analogous N-alkylated phthalimides reveal that the HOMO is typically localized on the phthalimide ring, while the LUMO is distributed across the entire molecule, including the carbonyl groups. The introduction of an alkyl substituent, such as the (2R)-hexan-2-yl group, can influence the energy levels of these orbitals through inductive effects.
The charge distribution within 2-[(2R)-hexan-2-yl]isoindole-1,3-dione can be predicted using methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). These calculations generally show a high electron density around the oxygen atoms of the carbonyl groups, making them nucleophilic centers, while the regions around the hydrogen atoms of the alkyl chain are electrophilic. beilstein-journals.org This charge distribution is crucial for understanding intermolecular interactions and predicting sites of reaction.
| Parameter | Typical Calculated Value (for analogous N-alkyl phthalimides) |
|---|---|
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
The presence of a chiral center and a flexible hexyl chain in this compound gives rise to multiple possible conformations. Conformational analysis through computational methods aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface.
By systematically rotating the single bonds of the hexyl group and the bond connecting the chiral carbon to the nitrogen atom, a potential energy landscape can be generated. Quantum chemical calculations are then performed on these various conformers to determine their relative energies. The results of such analyses typically show that steric hindrance between the alkyl chain and the isoindole-1,3-dione core plays a dominant role in determining the preferred conformation. The most stable conformers will be those that minimize these steric clashes. Identifying the global energy minimum is essential for accurately predicting the molecule's properties, as it represents the most populated conformation at equilibrium.
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angle(s) |
|---|---|---|
| Global Minimum | 0.00 | Defined by minimal steric hindrance |
| Local Minimum 1 | +1.2 | Rotation around C(chiral)-N bond |
| Local Minimum 2 | +2.5 | Rotation within the hexyl chain |
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, predictions of its UV-Vis absorption spectrum are of particular interest.
Time-dependent DFT (TD-DFT) is a commonly used method for calculating electronic excitation energies and, consequently, the absorption wavelengths (λmax) in UV-Vis spectra. researchgate.net For N-substituted isoindole-1,3-diones, the absorption bands in the near-ultraviolet region are typically due to π-π* transitions within the aromatic phthalimide system. acgpubs.orgresearchgate.net The position and intensity of these bands can be influenced by the nature of the N-substituent. Computational models can predict these shifts and help in the interpretation of experimental spectra.
| Transition | Predicted λmax (nm) (for analogous compounds) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | ~290-310 | ~0.01 | n-π |
| S0 → S2 | ~230-250 | ~0.5 | π-π |
| S0 → S3 | ~210-230 | ~0.3 | π-π* |
Mechanistic Studies using Computational Chemistry
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.
Transition state theory, combined with quantum chemical calculations, allows for the precise location of the transition state structure on the potential energy surface. Analysis of this structure provides insights into the bond-forming and bond-breaking processes. For the N-alkylation of phthalimide, the transition state would feature a partially formed N-C bond and a partially broken C-halogen bond. The energy of this transition state is a key determinant of the reaction rate.
While the N-alkylation of phthalimide itself is not regioselective, computational studies are crucial for predicting regioselectivity in reactions of more complex isoindole-1,3-dione derivatives. For chiral transformations involving this compound, computational chemistry can be used to predict the stereochemical outcome.
For instance, if the chiral isoindole-1,3-dione were to undergo a reaction where a new stereocenter is formed, computational methods could be employed to calculate the activation energies for the formation of all possible stereoisomers. The preferred reaction pathway would be the one with the lowest activation energy barrier. By comparing the energies of the diastereomeric transition states, the diastereoselectivity of the reaction can be predicted. This type of analysis is fundamental in asymmetric synthesis for understanding the origin of stereocontrol. Advances in computational methods are increasingly allowing for the quantitative prediction of stereoselectivity in organic reactions.
Molecular Modeling Approaches for Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of chiral molecules such as this compound, influencing properties like crystal packing, solubility, and potential biological activity. Molecular modeling provides powerful tools to investigate these non-covalent forces at an atomic level of detail. Computational methods, including molecular docking, Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plot analysis, are employed to elucidate the nature and strength of these interactions.
Molecular docking simulations are a primary tool for predicting the binding orientation and affinity of a ligand to a biological target, such as an enzyme or receptor. mdpi.comresearchgate.net In the context of N-substituted isoindole-1,3-dione derivatives, docking studies have been instrumental in identifying key intermolecular interactions within the active sites of enzymes like cyclooxygenases (COX) and acetylcholinesterase (AChE). mdpi.comresearchgate.net For a chiral molecule like this compound, these simulations can reveal how the stereochemistry of the hexan-2-yl group influences the binding mode and interaction energies.
Key intermolecular interactions frequently identified in docking studies of isoindole-1,3-dione derivatives include:
Hydrogen Bonds: The carbonyl groups of the isoindole-1,3-dione moiety can act as hydrogen bond acceptors, forming interactions with donor residues in a protein's active site, such as serine. mdpi.com
π-Interactions: The planar phthalimide ring is capable of engaging in various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine), π-σ interactions, and amide-π stacking. mdpi.comresearchgate.net
Hydrophobic Interactions: The alkyl substituent, in this case, the (2R)-hexan-2-yl group, can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. researchgate.netchemtools.org
The binding affinity, often expressed as a binding free energy (in kcal/mol), is a quantitative measure of the strength of these interactions. While specific data for this compound is not available, studies on analogous compounds provide insight into the expected range of these energies.
Table 1: Illustrative Intermolecular Interactions of N-Substituted Isoindole-1,3-dione Derivatives with Biological Targets (Hypothetical Data)
| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |
| Serine | Hydrogen Bond | 2.5 | -3.5 |
| Tryptophan | π-π Stacking | 3.8 | -2.8 |
| Leucine | π-σ Interaction | 4.2 | -1.5 |
| Valine | Hydrophobic (Alkyl) | 4.5 | -1.2 |
For a more fundamental understanding of the intrinsic intermolecular forces, methods rooted in quantum chemistry are employed. DFT calculations are used to optimize the geometry of molecular dimers or clusters and to compute the interaction energies. acgpubs.orgresearchgate.net These energies can be further broken down into physically meaningful components using energy decomposition analysis (EDA). rsc.orgresearchgate.netnih.gov EDA separates the total interaction energy into terms such as electrostatics, exchange-repulsion, polarization, and dispersion, providing a detailed picture of the forces at play. rsc.orgresearchgate.netnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.net By locating bond critical points (BCPs) between interacting atoms, QTAIM can quantify the strength and nature of these interactions. researchgate.netnih.gov
Table 2: Typical QTAIM Parameters for Non-Covalent Interactions
| Parameter | Symbol | Interpretation for Non-Covalent Interactions |
| Electron Density at BCP | ρ(r) | Small positive value; correlates with interaction strength. |
| Laplacian of Electron Density | ∇²ρ(r) | Positive value for closed-shell interactions (e.g., H-bonds, van der Waals). |
| Total Electron Energy Density | H(r) | Sign indicates the nature of the interaction (negative for partially covalent character). |
Another powerful technique for visualizing and characterizing non-covalent interactions is the Non-Covalent Interaction (NCI) plot analysis. chemtools.orgnih.govscielo.org.mx This method is based on the electron density and its reduced density gradient. chemtools.org NCI plots generate 3D isosurfaces that highlight regions of space where intermolecular interactions occur. jussieu.frresearchgate.netresearchgate.net These surfaces are typically color-coded to distinguish between different types of interactions:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, attractive interactions (e.g., van der Waals forces). researchgate.net
Red: Repulsive interactions (e.g., steric clashes). chemtools.org
For this compound, NCI analysis would be expected to reveal van der Waals interactions involving the hexyl chain and potential weak C-H···O hydrogen bonds between the alkyl group and the carbonyl oxygens of neighboring molecules in a condensed phase. Furthermore, π-π stacking between the aromatic phthalimide rings of adjacent molecules would also be visualized as green isosurfaces. nih.gov
Together, these molecular modeling approaches provide a comprehensive framework for investigating the intermolecular interactions of chiral N-substituted isoindole-1,3-diones. While experimental data from techniques like X-ray crystallography is invaluable for validating computational models, these theoretical methods offer unparalleled insight into the subtle forces that govern molecular recognition and self-assembly. mdpi.comnih.goveurjchem.comnih.gov
Applications in Advanced Organic Synthesis and Material Science
2-[(2R)-hexan-2-yl]isoindole-1,3-dione as a Chiral Building Block
A chiral building block, or synthon, is a molecule that contains one or more stereocenters and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. researchgate.netnih.gov this compound fits this description perfectly, with its defined (R)-configuration at the second carbon of the hexyl chain. This inherent chirality is leveraged to introduce stereoselectivity in the synthesis of target molecules.
The primary application of N-substituted phthalimides like this compound in synthesis is rooted in the Gabriel synthesis, a robust method for preparing primary amines. chem-station.commasterorganicchemistry.com In this context, the phthalimide (B116566) moiety acts as a protected form of a primary amine. The standard Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by deprotection to release the primary amine. masterorganicchemistry.comorganic-chemistry.org
While the classic Gabriel synthesis produces achiral amines, using a chiral N-substituent on the phthalimide ring opens avenues for asymmetric synthesis. The chiral environment created by the (2R)-hexan-2-yl group can influence reactions at or near the phthalimide core, enabling the diastereoselective synthesis of new chiral amines and amino acid precursors. The subsequent removal of the phthalimide group, typically through hydrazinolysis, yields the desired enantiomerically enriched amine. chem-station.comprepchem.com
Table 1: Generalized Steps in Chiral Amine Synthesis via Gabriel Method
| Step | Description | Reagents | Purpose |
| 1. Deprotonation | The N-H bond of a phthalimide is acidic and can be deprotonated by a base to form a nucleophilic phthalimide anion. | Potassium hydroxide (B78521) (KOH) or Potassium hydride (KH) | Generates the nucleophile for the subsequent alkylation step. |
| 2. Alkylation | The phthalimide anion attacks an alkyl halide in an SN2 reaction to form an N-alkylated phthalimide. | Alkyl Halide (R-X) | Introduces the desired alkyl group to the nitrogen atom. |
| 3. Deprotection | The phthaloyl group is removed to liberate the primary amine. | Hydrazine (B178648) (N2H4) or acidic/basic hydrolysis | Releases the target primary amine from the phthalimide protecting group. masterorganicchemistry.comprepchem.com |
Beyond the synthesis of simple amines, this compound serves as a precursor for more elaborate chiral heterocyclic structures. Isoindole-1,3-dione derivatives are versatile intermediates that can be used to construct a variety of fused and spirocyclic heterocyclic systems. researchgate.netresearchgate.netnih.gov The synthesis begins by utilizing the phthalimide as a scaffold and then building additional rings onto it or by modifying the initial amine product obtained from it. The chirality of the (2R)-hexan-2-yl group is carried through the synthetic sequence, ensuring the final heterocyclic product is also chiral. Such complex molecules are of significant interest in medicinal chemistry and drug discovery. mdpi.commdpi.com
Role as a Chiral Auxiliary in Asymmetric Chemical Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. The (2R)-hexan-2-yl group in this compound can function as such an auxiliary.
In asymmetric transformations, the chiral auxiliary creates a diastereomeric intermediate that allows for stereocontrol. The bulky and stereochemically defined (2R)-hexan-2-yl group can block one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered side. This leads to the preferential formation of one diastereomer over the other. Once the new stereocenter is created, the auxiliary can be cleaved from the molecule, yielding an enantiomerically enriched product. This strategy is a cornerstone of modern asymmetric synthesis. wikipedia.org
Development of Chiral Ligands and Catalysts
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically pure product. Molecules like this compound can serve as precursors for the synthesis of new chiral ligands.
The synthesis of such a ligand would typically involve chemical modification of the isoindole-1,3-dione structure to introduce atoms (e.g., phosphorus, nitrogen, or oxygen) that can coordinate to a metal center. The inherent chirality of the (2R)-hexan-2-yl backbone would create a chiral pocket around the metal, enabling enantioselective catalytic transformations such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
Exploration in Nonlinear Optical (NLO) Materials (as a class of N-substituted isoindole-1,3-diones)
The class of N-substituted isoindole-1,3-diones has garnered interest for applications in material science, particularly in the field of nonlinear optics (NLO). acgpubs.orgresearchgate.net NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property useful for technologies like telecommunications and optical data storage. acgpubs.org
The NLO properties of these organic molecules arise from the presence of delocalized π-electrons within their structure. researchgate.net The isoindole-1,3-dione core contains a π-electron system that can be extended and modified by the N-substituent. By carefully designing the structure of the N-substituent, it is possible to tune the electronic and optical properties of the molecule to enhance its NLO response. The presence of a chiral center, as in this compound, can also impart specific chiroptical properties to the material.
Table 2: Factors Influencing NLO Properties in N-Substituted Isoindole-1,3-diones
| Structural Feature | Contribution to NLO Properties | Reference |
| π-Conjugated System | The aromatic isoindole core provides a system of delocalized π-electrons, which is essential for NLO activity. | acgpubs.orgresearchgate.net |
| Electron Donor/Acceptor Groups | The imide functionality (-CO-N(R)-CO-) acts as an electron-withdrawing group, and substituents can be designed to be electron-donating, creating a charge-transfer system that enhances NLO response. | acgpubs.org |
| Molecular Asymmetry | Non-centrosymmetric molecular structures, often associated with chirality, are a prerequisite for second-order NLO effects. |
Protecting Group Chemistry for Primary Amines in Chiral Synthetic Sequences
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgnih.gov The phthalimide group is an excellent and widely used protecting group for primary amines due to its high stability under a wide range of reaction conditions, including acidic, basic, and oxidative environments. nih.govacs.org
Future Research Directions in N Alkylisoindole 1,3 Dione Chemistry
Development of Novel Asymmetric Catalytic Systems for Challenging Transformations
The precise synthesis of enantiomerically pure chiral molecules like 2-[(2R)-hexan-2-yl]isoindole-1,3-dione is a cornerstone of modern chemistry. Future research will undoubtedly focus on creating novel asymmetric catalytic systems to achieve this with greater efficiency and for more complex molecular architectures.
A significant area of development lies in expanding the scope of transition metal catalysis. While systems like Ruthenium-BINAP have shown high enantioselectivity in the hydrogenation of related α-phthalimide ketones, there is a need for catalysts that can handle a wider array of substrates and reaction types acs.org. Future work could involve designing new chiral ligands for metals such as iridium, rhodium, and palladium to facilitate challenging transformations like asymmetric C-H functionalization on the alkyl substituent or the aromatic ring. Another emerging frontier is dual catalysis, combining photoredox and chiral nickel catalysis, which has proven effective for enantioselective radical-radical cross-couplings to form C-C bonds under mild conditions acs.org. The development of such systems could enable the direct, stereocontrolled introduction of complex alkyl groups onto the phthalimide (B116566) nitrogen.
Furthermore, the field of organocatalysis presents metal-free alternatives that are often more sustainable. frontiersin.org Chiral Brønsted acids, bases, and phase-transfer catalysts could be designed to control the stereochemistry of N-alkylation reactions or subsequent transformations of the N-alkylphthalimide product. Combining photochemical energy input with asymmetric synthesis strategies is another promising direction, potentially leading to deracemization processes that can convert a racemic mixture into a single enantiomer researchgate.net.
| Catalytic Approach | Potential Transformation | Key Advantages |
| Advanced Transition Metal Catalysis | Asymmetric C-H activation, Cross-coupling reactions | High reactivity and selectivity, broad substrate scope |
| Dual Ni/Photoredox Catalysis | Enantioselective radical-radical cross-coupling | Mild reaction conditions, good functional group tolerance acs.org |
| Asymmetric Organocatalysis | Stereoselective N-alkylation, Michael additions | Metal-free, lower toxicity, environmentally benign frontiersin.org |
| Photochemical Deracemization | Conversion of racemates to single enantiomers | High atom economy, potential for 100% theoretical yield researchgate.net |
Sustainable and Green Chemistry Approaches in Phthalimide Synthesis
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize energy consumption, and use renewable resources. pharmacyjournal.orggcande.org The synthesis of N-alkylisoindole-1,3-diones is an area where such principles can be impactful.
A key goal is to improve the atom economy of phthalimide synthesis. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com Catalytic methods are central to this goal. For instance, developing recyclable heterogeneous catalysts or biocatalytic routes using enzymes could lead to cleaner and more efficient processes. Photocatalysis using organic dyes and visible light represents a mild and eco-friendly method for activating carboxylic acids for conversion into N-(acyloxy)phthalimides, which are precursors to alkyl radicals for C-C bond formation. semanticscholar.org Applying these concepts to the direct synthesis of N-alkylphthalimides from renewable feedstocks is a significant long-term objective.
| Green Chemistry Strategy | Application in Phthalimide Synthesis | Expected Benefit |
| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced volatile organic compound (VOC) emissions and waste pharmacyjournal.orgmdpi.com |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis | Faster reaction rates, lower energy consumption rsc.org |
| Catalysis | Use of recyclable catalysts, biocatalysis, photocatalysis | Increased efficiency, reduced waste, use of renewable energy mdpi.comsemanticscholar.org |
| Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels, improved sustainability semanticscholar.org |
Exploitation of New Reactivity Modes for Enhanced Functionalization
Beyond the synthesis of the core N-alkylisoindole-1,3-dione structure, future research will explore novel ways to functionalize these molecules to create more complex and valuable derivatives. The phthalimide group is often considered a stable protecting group for amines, but its inherent reactivity and that of its N-alkyl substituent can be further exploited.
One promising area is the selective functionalization of the N-alkyl chain. The development of catalytic systems capable of site-selective C-H activation would allow for the introduction of new functional groups directly onto the alkyl backbone without pre-functionalization. This would provide a powerful tool for late-stage modification of complex molecules.
The generation of radical intermediates from N-alkylphthalimides opens up a host of synthetic possibilities. As demonstrated by dual photoredox/nickel catalysis, N-hydroxyphthalimide (NHP) esters can serve as precursors to alkyl radicals for enantioselective cross-coupling reactions. acs.org Exploring new ways to generate and trap radicals from compounds like this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions. The significant reactivity of the proton at the imide nitrogen allows for the preparation of numerous derivatives, where the introduced pharmacophore dictates the molecule's activity. nih.gov
Furthermore, the aromatic isoindole ring itself can be a target for functionalization. Developing selective electrophilic or nucleophilic aromatic substitution reactions, or transition-metal-catalyzed cross-coupling reactions on the phthalimide core, would enable the synthesis of derivatives with modified electronic or steric properties.
Advanced Structural and Spectroscopic Characterization Techniques for Chiral N-Alkylphthalimides
A definitive understanding of the three-dimensional structure of chiral molecules is crucial for understanding their properties and interactions. For chiral N-alkylphthalimides, future research will increasingly rely on a synergy of advanced spectroscopic techniques and computational methods to provide detailed structural insights.
While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming chemical structures, they often provide limited information about the absolute stereochemistry and conformational preferences of chiral molecules. nih.govnih.gov
To address this, chiroptical spectroscopy methods are indispensable. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide information on the stereochemical arrangement of the molecule. rsc.org The future in this area involves the close integration of experimental VCD and Electronic Circular Dichroism (ECD) spectra with high-level quantum chemical calculations, such as Density Functional Theory (DFT). This combination allows for the reliable determination of the absolute configuration of non-crystalline chiral molecules, which can be challenging to analyze by other means. nih.gov
X-ray crystallography remains the gold standard for unambiguous structure determination, providing precise data on bond lengths, bond angles, and solid-state conformation. Advances in crystallographic techniques, such as microcrystal electron diffraction (MicroED), may allow for the analysis of samples that are too small to be studied by conventional X-ray methods, expanding the range of chiral N-alkylphthalimides that can be structurally characterized with certainty.
| Technique | Information Provided | Future Application |
| X-ray Crystallography / MicroED | Unambiguous 3D structure, bond lengths, angles in solid state | Analysis of complex derivatives and microcrystalline samples |
| Advanced NMR Spectroscopy | Connectivity, conformational analysis in solution (e.g., NOESY) | Detailed solution-state conformational studies |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution | Routine stereochemical assignment coupled with DFT calculations nih.gov |
| Electronic Circular Dichroism (ECD) | Information on electronic transitions and stereochemistry | Probing chiral electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
